3-bromo-2-(4-fluorophenyl)-7-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine 3-bromo-2-(4-fluorophenyl)-7-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine
Brand Name: Vulcanchem
CAS No.: 1429893-29-7
VCID: VC4272113
InChI: InChI=1S/C13H12BrFN2O/c1-8-6-7-18-13-11(14)12(16-17(8)13)9-2-4-10(15)5-3-9/h2-5,8H,6-7H2,1H3
SMILES: CC1CCOC2=C(C(=NN12)C3=CC=C(C=C3)F)Br
Molecular Formula: C13H12BrFN2O
Molecular Weight: 311.154

3-bromo-2-(4-fluorophenyl)-7-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine

CAS No.: 1429893-29-7

Cat. No.: VC4272113

Molecular Formula: C13H12BrFN2O

Molecular Weight: 311.154

* For research use only. Not for human or veterinary use.

3-bromo-2-(4-fluorophenyl)-7-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine - 1429893-29-7

Specification

CAS No. 1429893-29-7
Molecular Formula C13H12BrFN2O
Molecular Weight 311.154
IUPAC Name 3-bromo-2-(4-fluorophenyl)-7-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine
Standard InChI InChI=1S/C13H12BrFN2O/c1-8-6-7-18-13-11(14)12(16-17(8)13)9-2-4-10(15)5-3-9/h2-5,8H,6-7H2,1H3
Standard InChI Key LPAPKUWZISFINJ-UHFFFAOYSA-N
SMILES CC1CCOC2=C(C(=NN12)C3=CC=C(C=C3)F)Br

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s IUPAC name, 3-bromo-2-(4-fluorophenyl)-7-methyl-6,7-dihydro-5H-pyrazolo[5,1-b] oxazine, reflects its intricate structure. It features a bicyclic system combining pyrazole and 1,3-oxazine rings, with substituents at key positions:

  • Bromine at position 3, enabling nucleophilic substitution.

  • 4-Fluorophenyl at position 2, contributing to electronic modulation.

  • Methyl at position 7, influencing stereoelectronic properties .

The molecular formula is C₁₄H₁₄BrFN₂O, with a molecular weight of 325.18 g/mol . The stereochemistry at positions 5 and 7 (e.g., 5S,7R or 5R,7R) significantly affects its biological and chemical behavior, as demonstrated in related isomers .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₄H₁₄BrFN₂O
Molecular Weight325.18 g/mol
IUPAC Name(5S,7R)-3-bromo-2-(4-fluorophenyl)-5,7-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b] oxazine
CAS Number1429893-29-7 (stereoisomer)
DensityNot reported
Melting/Boiling PointsNot reported

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis typically involves multicomponent reactions and cyclization strategies. A common route includes:

  • Formation of the Pyrazole Core: Reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds.

  • Oxazine Ring Closure: Acid- or base-catalyzed cyclization with diols or epoxides.

  • Functionalization: Bromination at position 3 using N-bromosuccinimide (NBS) and introduction of the 4-fluorophenyl group via Suzuki coupling .

Stereochemical control is achieved using chiral catalysts or resolving agents, as seen in the synthesis of the (5R,7R)-stereoisomer .

Industrial Scalability

Industrial production emphasizes continuous flow reactors and automated purification systems to enhance yield and purity. For example, Aladdin Scientific offers the compound at $466.90 per unit, indicating established large-scale synthesis protocols .

Chemical Reactivity and Functionalization

Nucleophilic Substitution

The bromine atom at position 3 undergoes SN2 reactions with amines, thiols, and alkoxides, yielding derivatives with modified biological activity. For instance, substitution with piperazine enhances solubility .

Oxidation and Reduction

  • Oxidation: Treatment with hydrogen peroxide or KMnO₄ generates sulfoxide or ketone derivatives.

  • Reduction: Sodium borohydride reduces the oxazine ring’s double bond, altering conformational flexibility .

Table 2: Common Reactions and Products

Reaction TypeReagentsMajor Products
Nucleophilic SubstitutionPiperazine, K₂CO₃3-Amino-substituted derivative
OxidationH₂O₂Oxazine sulfoxide
ReductionNaBH₄Dihydrooxazine

Scientific and Industrial Applications

Pharmaceutical Intermediate

The compound serves as a precursor for kinase inhibitors and antimicrobial agents. Its fluorophenyl group enhances membrane permeability, a critical factor in drug design .

Materials Science

Incorporated into fluorescent polymers, it exhibits tunable emission spectra due to the bromine-heavy atom effect .

Comparative Analysis with Stereoisomers

The (5R,7R)-stereoisomer (CAS 1429893-32-2) shares the same molecular formula but differs in diastereomeric interactions, leading to distinct pharmacokinetic profiles. For example, the (5S,7R) configuration shows higher affinity for cytochrome P450 enzymes .

Future Research Directions

  • Stereoselective Synthesis: Developing catalytic asymmetric methods.

  • Biological Screening: Evaluating anticancer and antiviral activity.

  • Polymer Chemistry: Designing stimuli-responsive materials.

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